4-Fluoro-4-deoxy-epiinositol
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Overview
Description
3-Fluoro-Inositol (3-F-Ins) is a fluorinated derivative of inositol, a naturally occurring polyol found in various biological systems Inositol plays a crucial role in cellular processes, including signal transduction, osmoregulation, and membrane formation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-Inositol typically involves the selective fluorination of inositol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at low temperatures to prevent side reactions. The reaction proceeds as follows:
- Inositol is dissolved in dichloromethane.
- DAST is added dropwise to the solution while maintaining the temperature below 0°C.
- The reaction mixture is stirred for several hours until the fluorination is complete.
- The product is purified using column chromatography to obtain pure 3-Fluoro-Inositol.
Industrial Production Methods
Industrial production of 3-Fluoro-Inositol may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, alternative fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed to achieve selective fluorination on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-Inositol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups of 3-Fluoro-Inositol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the fluorinated inositol to its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-Inositol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a probe for inositol-related processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of inositol phosphate metabolism.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-Inositol involves its interaction with various molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors involved in inositol metabolism. This can lead to altered signal transduction and cellular responses. Additionally, 3-Fluoro-Inositol can act as a competitive inhibitor for enzymes that recognize inositol, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Inositol: The parent compound, widely studied for its role in cellular processes.
2-Fluoro-Inositol: Another fluorinated derivative with the fluorine atom at the second position.
4-Fluoro-Inositol: Fluorinated at the fourth position, with distinct chemical properties.
Uniqueness of 3-Fluoro-Inositol
3-Fluoro-Inositol is unique due to the specific positioning of the fluorine atom, which can lead to different biological activities and chemical reactivity compared to other fluorinated inositol derivatives. Its unique properties make it a valuable tool for probing inositol-related pathways and developing new therapeutic agents.
Properties
IUPAC Name |
6-fluorocyclohexane-1,2,3,4,5-pentol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTJJYSBSOKEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)F)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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